molecular formula C21H28N2O3 B1228469 Spegazzinine CAS No. 6882-72-0

Spegazzinine

Katalognummer: B1228469
CAS-Nummer: 6882-72-0
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: RQFIKBUKOZJEMU-OUJGAGHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Spegazzinine is a dihydroindole alkaloid natural product first isolated from plants of the Aspidosperma genus . It serves as a potent inhibitor of mitochondrial oxidative phosphorylation, making it a valuable tool for studying cellular energy metabolism . Research on rat liver mitochondria has demonstrated that Spegazzinine inhibits coupled respiration and phosphorylation, with a reported I50 value of 120 µM . Its mechanism of action is characterized by inhibiting the energy transfer reactions of ATP synthase. Studies on submitochondrial particles have shown that Spegazzinine strongly inhibits oxidative phosphorylation and the Pi-ATP exchange reaction (I50 of 50 µM) . The inhibitory properties of Spegazzinine are noted to be very similar to those of aurovertin, and it is concluded that its site of action on the ATP synthase complex may be the same or near the site of aurovertin . The compound's role in disrupting ATP synthesis provides a critical research tool for investigating bioenergetics, the function of ATP synthase enzymes, and for exploring new therapeutic targets in diseases involving mitochondrial dysfunction . The compound has a molecular formula of C21H28N2O3 and a molecular weight of 356.46 g/mol . Its structure and absolute configuration have been confirmed and established through total synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

6882-72-0

Molekularformel

C21H28N2O3

Molekulargewicht

356.5 g/mol

IUPAC-Name

1-[(1S,9S,10S,12R,19R)-12-ethyl-6,10-dihydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone

InChI

InChI=1S/C21H28N2O3/c1-3-20-8-5-10-22-11-9-21(19(20)22)14-6-4-7-15(25)17(14)23(13(2)24)18(21)16(26)12-20/h4,6-7,16,18-19,25-26H,3,5,8-12H2,1-2H3/t16-,18+,19+,20+,21+/m0/s1

InChI-Schlüssel

RQFIKBUKOZJEMU-OUJGAGHGSA-N

SMILES

CCC12CCCN3C1C4(CC3)C(C(C2)O)N(C5=C4C=CC=C5O)C(=O)C

Isomerische SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H]([C@H](C2)O)N(C5=C4C=CC=C5O)C(=O)C

Kanonische SMILES

CCC12CCCN3C1C4(CC3)C(C(C2)O)N(C5=C4C=CC=C5O)C(=O)C

Synonyme

spegazzinine

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Spegazzinine shares structural and biosynthetic pathways with other Aspidosperma alkaloids but exhibits distinct functional and stereochemical properties. Below is a detailed comparison:

Table 1: Structural and Spectral Comparison

Compound Key Structural Features ¹H-NMR Characteristics (δ, ppm) Coupling Constants (J, Hz) Biological Activity
Spegazzinine C-16 ethyl, C3 alcohol, N-acetyl group H-2 (doublet, δ 4.5), H-9/H-11 (doublets), H-10 (triplet) J2,16 = 8.0 Mitochondrial phosphorylation inhibition
Spegazzinidine C-16 hydroxyl, C3 alcohol, N-acetyl group Two aromatic H (ortho-interaction), H-2 (doublet, δ 4.5) J2,16 = 8.0 Not well-characterized
Aspidospermine C-16 unsubstituted, C3 methoxy group H-2 (double-doublet, δ 4.5) J2,16 = 8.0 Diuretic, hypertensive
Vincadifformine C2-C16 double bond, no H-2 signal No H-2 signal; aromatic H: H-9 (δ 7.53), H-10/H-11 (δ 7.25) Anticancer precursor
1,2-Dehydroaspidospermidine Indolenine system (C2-N double bond), C-16 unsubstituted No H-2 signal; aromatic H: H-9 (δ 7.53), H-10/H-11 (δ 7.25) Biosynthetic intermediate

Key Findings :

Substitution Patterns :

  • Spegazzinine and spegazzinidine differ at C-16 (ethyl vs. hydroxyl), influencing their aromatic hydrogen interactions. Spegazzinine’s three aromatic hydrogens (H-9, H-10, H-11) contrast with spegazzinidine’s two ortho-coupled hydrogens .
  • Vincadifformine and 1,2-dehydroaspidospermidine lack H-2 signals due to C2-C16 or C2-N double bonds, distinguishing them from spegazzinine .

Stereochemical Insights :

  • The axial-axial coupling constant (J = 8.0 Hz) between H-2 and H-16 in spegazzinine and spegazzinidine confirms their relative configurations .
  • Total synthesis of C3-epi-spegazzinine revealed significant ¹H-NMR deviations (e.g., δ shifts for H-3 and H-15), validating the natural stereochemistry .

Synthetic Strategies :

  • Spegazzinine was synthesized via a molecular intramolecular [4 + 2]/[3 + 2] cycloaddition cascade, forming five stereocenters in one step. This method diverges from Aspidospermine’s synthesis, which relies on late-stage Fischer indole chemistry .
  • Modifications in reductants (e.g., NaCNBH3 vs. NaBH4) controlled stereoselectivity at C3 and C19, enabling access to epimers .

Biological Divergence :

  • Spegazzinine’s mitochondrial inhibition contrasts with Aspidospermine’s vasoconstrictive properties, likely due to C3/C16 substituents altering target interactions .

Research Implications and Gaps

  • Unresolved Questions: Early stereochemical assignments of spegazzinine’s C3 alcohol relied on spegazzinidine’s NMR data, which remain unvalidated . Synthesis studies have resolved some ambiguities, but absolute configurations for minor analogs require further crystallographic analysis .
  • Functional Studies : The bioactivity of spegazzinidine and structure-activity relationships (SAR) of C16-substituted analogs are underexplored .

Q & A

Q. What are the standard methodologies for isolating and characterizing Spegazzinine from natural sources?

To isolate Spegazzinine, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization involves spectroscopic methods:

  • NMR (¹H, ¹³C, 2D-COSY, HSQC) to elucidate structural features.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute stereochemistry determination. Known compounds should be cross-referenced with literature data, while novel derivatives require rigorous purity validation (e.g., elemental analysis, HPLC ≥95% purity) .

Q. How can researchers design preliminary bioactivity assays for Spegazzinine?

Initial screens should align with hypothesized biological targets. Common approaches include:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative effects.
  • Enzyme inhibition assays (e.g., spectrophotometric/fluorometric readouts) if targeting specific metabolic pathways.
  • Antimicrobial disk diffusion tests for broad-spectrum activity. Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reliability. Data should be analyzed using ANOVA with post-hoc tests to address variability .

Q. What are the key challenges in ensuring reproducibility of Spegazzinine synthesis?

Reproducibility hinges on:

  • Detailed reaction protocols : Solvent purity, temperature (±1°C), and catalyst ratios must be explicitly stated.
  • Batch-to-batch consistency : Monitor via TLC/HPLC at intermediate stages.
  • Characterization rigor : Provide full spectral data for new derivatives (e.g., IR, NMR, HRMS). For known compounds, cite prior synthetic routes and validate identity against published spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in Spegazzinine’s reported pharmacological activities across studies?

Contradictions often arise from:

  • Variability in source material : Spegazzinine content differs by plant genotype and extraction method.
  • Assay conditions : pH, serum concentration, or cell line selection (e.g., HeLa vs. primary cells) alter outcomes. Mitigate via:
  • Meta-analysis of raw data from multiple studies, applying heterogeneity tests (e.g., I² statistic).
  • Standardized bioactivity protocols : Adopt CONSORT-like guidelines for assay reporting .

Q. What strategies optimize the stereoselective synthesis of Spegazzinine analogs?

Advanced approaches include:

  • Chiral auxiliaries or catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution.
  • Computational modeling : DFT calculations to predict transition states and enantiomeric excess.
  • Parallel synthesis : Generate analogs with systematic stereochemical variations for SAR studies. Validate enantiopurity via chiral HPLC or optical rotation comparisons .

Q. How can ecological studies assess the role of Spegazzinine in plant-insect interactions?

Q. What frameworks are recommended for formulating Spegazzinine-related hypotheses?

Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:

  • Population : Cancer cell lines with p53 mutations.
  • Intervention : Spegazzinine at IC₅₀ doses.
  • Comparison : Untreated cells + cisplatin control.
  • Outcome : Apoptosis markers (caspase-3 activation). Ensure hypotheses address mechanistic gaps (e.g., "Does Spegazzinine induce ROS-mediated apoptosis?") .

Q. How should researchers handle conflicting spectroscopic data during Spegazzinine characterization?

  • Re-run analyses : Confirm solvent purity and instrument calibration.
  • Cross-validate : Compare with independent techniques (e.g., IR vs. Raman spectroscopy).
  • Consult databases : Match ¹³C NMR shifts with Natural Products Atlas entries. Document discrepancies transparently in supplementary materials .

Data Presentation and Reproducibility

Q. What are the best practices for reporting Spegazzinine bioactivity data?

  • Tabulate dose-response curves : Include IC₅₀/EC₅₀ values with 95% confidence intervals.
  • Provide raw data : Attach .csv files of absorbance/fluorescence readings in supplementary materials.
  • Adhere to MIAME standards : Detail cell culture conditions (passage number, media serum %). Use platforms like Zenodo for dataset archiving .

Q. How to ensure computational models predicting Spegazzinine’s targets are robust?

  • Validate docking results : Compare with experimental binding assays (e.g., SPR).
  • Apply cheminformatics : Use PubChem’s BioActivity data for model training.
  • Open-source code : Share Python/R scripts on GitHub for peer validation.
    Report AUC-ROC scores and cross-validation metrics .

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